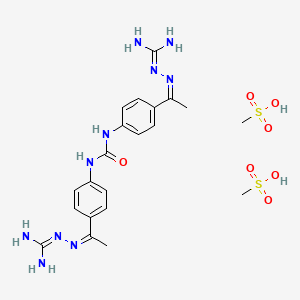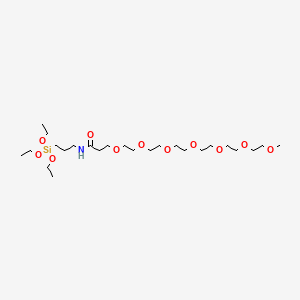
m-PEG7-Silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy-polyethylene glycol-silane, commonly known as m-PEG7-Silane, is a compound that combines the properties of polyethylene glycol and silane. This hybrid molecule exhibits both hydrophilic and hydrophobic characteristics, making it versatile for various applications. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methoxy-polyethylene glycol-silane typically involves the reaction of polyethylene glycol with a silane compoundThis reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of methoxy-polyethylene glycol-silane is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of high-purity reagents and advanced purification techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy-polyethylene glycol-silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The silane group can react with nucleophiles, leading to the formation of new bonds.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and amines, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH.
Hydrolysis: This reaction occurs readily in aqueous solutions, often catalyzed by acids or bases.
Major Products Formed
Nucleophilic Substitution: Produces substituted silanes.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
Hydrolysis: Forms silanols and polyethylene glycol derivatives.
Applications De Recherche Scientifique
Methoxy-polyethylene glycol-silane has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the production of coatings and adhesives, providing improved adhesion and durability.
Mécanisme D'action
Methoxy-polyethylene glycol-silane exerts its effects through the following mechanisms:
Comparaison Avec Des Composés Similaires
Methoxy-polyethylene glycol-silane is unique due to its combination of polyethylene glycol and silane properties. Similar compounds include:
Methoxy-polyethylene glycol-thiol: Contains a thiol group instead of a silane group, used for thiol-ene reactions.
Methoxy-polyethylene glycol-amine: Contains an amine group, used for amide bond formation.
Methoxy-polyethylene glycol-carboxyl: Contains a carboxyl group, used for esterification reactions.
Compared to these compounds, methoxy-polyethylene glycol-silane offers unique advantages in surface modification and protein degradation applications due to its silane functionality .
Propriétés
Formule moléculaire |
C25H53NO11Si |
|---|---|
Poids moléculaire |
571.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C25H53NO11Si/c1-5-35-38(36-6-2,37-7-3)24-8-10-26-25(27)9-11-29-14-15-31-18-19-33-22-23-34-21-20-32-17-16-30-13-12-28-4/h5-24H2,1-4H3,(H,26,27) |
Clé InChI |
QGBDZGKWKPTKBJ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCOC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


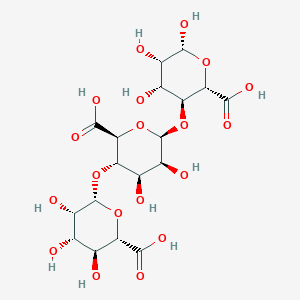
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)
![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)
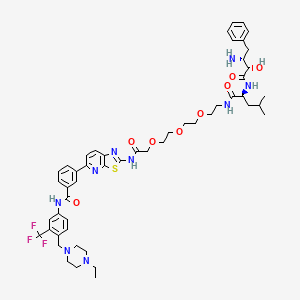

![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)
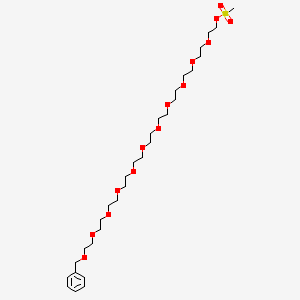


![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)
